1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea
Overview
Description
1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea is a useful research compound. Its molecular formula is C9H8N4S2 and its molecular weight is 236.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-phenyl-N'-1,3,4-thiadiazol-2-ylthiourea is 236.01903862 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antituberculosis Activity
N-phenyl-N'-1,3,4-thiadiazol-2-ylthiourea derivatives have been synthesized and evaluated for their antituberculosis properties. These compounds were specifically tested against Mycobacterium tuberculosis, and some derivatives showed significant inhibition, notably the compound N-phenyl-N'-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea with a 67% inhibition rate at certain concentrations (Karakuş & Rollas, 2002).
Antimicrobial Activity
A series of phenyl - (5-substituted phenyl -1,3,4-thiadiazol-2-yl) -1,4,5,6-tetrahydro pyrimidine-2-thiols were synthesized and tested for their antibacterial and antifungal properties. Some compounds in this series displayed potent activity comparable to standard drugs, signifying their potential as antimicrobial agents (Dayananda et al., 2018).
Catalytic and Structural Properties
The synthesis and characterization of novel compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine, and 2-(5-methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole have been reported. These compounds, obtained through manganese(II) catalyzed reactions, were studied for their structural and electronic properties, providing insights into their stability and potential applications in various fields (Dani et al., 2013).
Anti-Cancer Properties
Derivatives of N-phenyl-N'-1,3,4-thiadiazol-2-ylthiourea have been explored for their anticancer activities. For instance, some novel thiourea, benzothiazole, and imidazo[2,1-b][1,3,4]thiadiazole scaffolds displayed promising anticancer activities against several cancer cell lines. These compounds inhibited various biological targets, and some specifically showed potent antileukemic activity, providing a foundation for further exploration in cancer treatment (Avvaru et al., 2020).
Interaction with Human Serum Albumin
Understanding the interaction of thiadiazole derivatives with human serum albumin (HSA) is crucial for drug development. A study on the binding characteristics of a thiadiazole derivative to HSA provided insights into the pharmacokinetic mechanism of such drugs. It investigated the quenching mechanism, binding kinetics, and the molecular interactions involved, shedding light on the microenvironmental changes in HSA and potential drug interactions (Karthikeyan et al., 2017).
Mechanism of Action
Safety and Hazards
The safety information for “N-phenyl-1,3,4-thiadiazol-2-amine” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
1-phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c14-8(12-9-13-10-6-15-9)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUHGRXUQXQHRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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